N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of the tert-butyl groups and other functional groups through various chemical reactions. Common reagents used in these steps include tert-butyl chloride, naphthalene derivatives, and sulfonamide precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce compounds with reduced functional groups.
Scientific Research Applications
N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A metabolite of butylated hydroxytoluene with antioxidant properties.
3,5-Di-tert-butyl-benzoic acid biphenyl-4-yl ester: A compound with similar structural features.
N-(tert-butyl)-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide: Another compound with tert-butyl groups and potential biological activities.
Uniqueness
N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities.
Properties
CAS No. |
7066-54-8 |
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Molecular Formula |
C31H32N2O5S |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
N-[3-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C31H32N2O5S/c1-19-12-14-21(15-13-19)39(36,37)33-26-18-27(28(34)23-11-9-8-10-22(23)26)38-32-20-16-24(30(2,3)4)29(35)25(17-20)31(5,6)7/h8-18H,1-7H3 |
InChI Key |
OMAOZFAPZOQPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)ON=C4C=C(C(=O)C(=C4)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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